![molecular formula C29H30N4O3S3 B2541699 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 489470-38-4](/img/structure/B2541699.png)

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

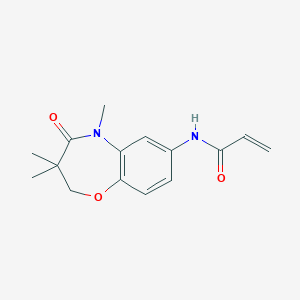

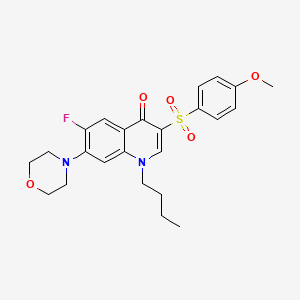

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound, and the tetrahydrothieno[2,3-c]pyridin-2-yl group, which is a type of saturated heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific stereochemistry at each of the chiral centers in the molecule. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the benzo[d]thiazol-2-yl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the functional groups present, and the stereochemistry at its chiral centers .Wissenschaftliche Forschungsanwendungen

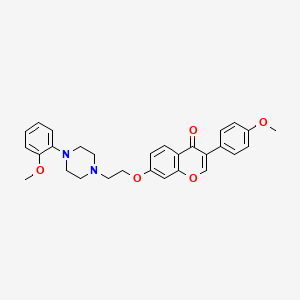

Inhibitor of Vascular Endothelial Growth Factor Receptor-2

Substituted benzamides, including compounds structurally similar to the queried chemical, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, like BMS-605541, have shown effectiveness in inhibiting VEGFR-2, which plays a crucial role in angiogenesis, particularly in the context of cancer. They exhibit excellent kinase selectivity and robust efficacy in in vivo models of human lung and colon carcinoma xenografts (Borzilleri et al., 2006).

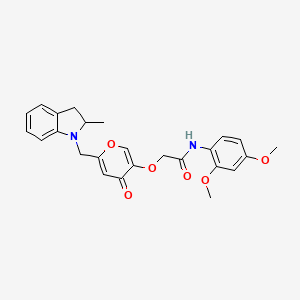

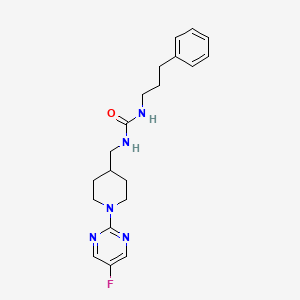

Synthesis and Biological Activity of Heterocyclic Compounds

Novel heterocyclic compounds, including those with a benzothiazole moiety, have been synthesized and characterized for various biological activities. These compounds have been studied for antibacterial and antifungal properties, demonstrating potential as antimicrobial agents. The synthesis of such compounds often involves the interaction of different chemical entities to create new heterocyclic structures (Patel & Patel, 2015).

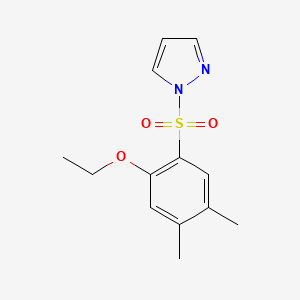

Oxidative C–H Functionalization

The oxidative C–H functionalization strategy has been employed to synthesize biologically potent benzo[d]thiazol-2-amines. This approach features a metal-free process and utilizes phenyliodine(III) bis(trifluoroacetate) as the oxidant. Such methods are important in the synthesis of compounds with benzo[d]thiazole structures and have applications in developing new pharmaceuticals (Mariappan et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have reported the synthesis and evaluation of compounds incorporating the benzothiazole moiety for their antimicrobial and anticancer activities. These include various derivatives showing promising antibacterial activity, especially against specific strains like Staphylococcus aureus. Additionally, some compounds have been investigated for their potential anticancer properties, indicating the broad range of applications of such chemical structures (Palkar et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3S3/c1-4-16-33(17-5-2)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(22-15-18-32(6-3)19-25(22)38-29)28-30-23-9-7-8-10-24(23)37-28/h4-5,7-14H,1-2,6,15-19H2,3H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWISNDDDCKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2541620.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)

![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)

![2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide](/img/structure/B2541627.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide](/img/structure/B2541631.png)

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)